![molecular formula C12H17NO5S B3002323 3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide CAS No. 946315-27-1](/img/structure/B3002323.png)

3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

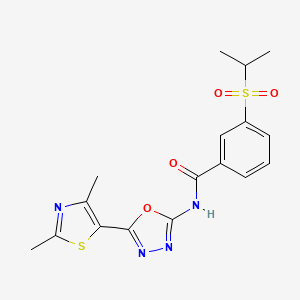

The compound "3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities, including antibacterial, diuretic, and anticonvulsant properties. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. They often act as inhibitors of enzymes like carbonic anhydrases, which are involved in various physiological processes .

Synthesis Analysis

While the specific synthesis of "this compound" is not detailed in the provided papers, similar sulfonamide compounds are typically synthesized through the reaction of sulfonyl chlorides with amines or by the reaction of amines with sulfonic anhydrides. For example, the synthesis of N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide involves the reaction of N-tosyl-ethylenediamine with salicylaldehyde .

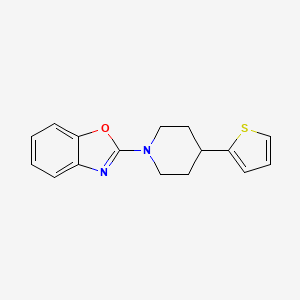

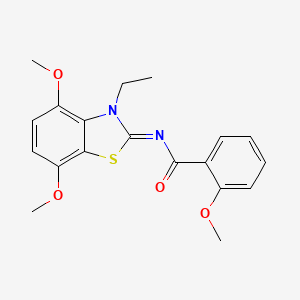

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of the sulfonamide group allows for the formation of hydrogen bonds with the active sites of enzymes, as seen in the crystallographic studies of benzene-1,3-disulfonamides with carbonic anhydrases . The molecular geometry, vibrational frequencies, and electronic properties such as the HOMO-LUMO gap can be studied using quantum mechanical methods, as demonstrated for 1,2-benzoxazol-3-ylmenthane sulfonamide .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. They can act as ligands in coordination complexes, as seen with the N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide, which forms complexes with metals like Cu, Ni, and Zn . The reactivity of sulfonamides also allows them to inhibit enzymes by mimicking the natural substrates, as observed with benzene-1,3-disulfonamides and carbonic anhydrases .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups can lead to variations in these properties. For instance, the photoluminescence, thermal stability, and supramolecular interactions of sulfonamide complexes can be characterized using techniques like TGA and photoluminescence measurements . The dipole moment, polarizability, and hyperpolarizability of sulfonamides can be computed to understand their electronic properties, which are important for their biological activity .

Future Directions

The future directions for research on “3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide” could involve further exploration of its synthesis, characterization, and potential applications. Given the interest in benzo[d][1,3]dioxole compounds in various fields, there may be potential for this compound in pharmaceutical or other applications .

Mechanism of Action

Target of Action

The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . Auxin receptors play a crucial role in plant growth and development, mediating numerous physiological responses.

Mode of Action

The compound acts as an agonist to the auxin receptor TIR1 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound enhances the root-related signaling responses, promoting root growth in plants .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants. This pathway regulates various aspects of plant growth and development. The compound’s action on the TIR1 receptor enhances auxin response reporter’s (DR5:GUS) transcriptional activity . This suggests that the compound may modulate gene expression in the auxin signaling pathway.

Result of Action

The compound has been shown to have a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . This suggests that the compound’s action at the molecular and cellular level results in observable changes in plant physiology.

properties

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-ethylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-2-13-19(14,15)7-3-6-16-10-4-5-11-12(8-10)18-9-17-11/h4-5,8,13H,2-3,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAIFXCJTKYAQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one)](/img/structure/B3002244.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3002245.png)

![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3002246.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002249.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002250.png)

![N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3002254.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B3002263.png)